molecular formula C15H13Cl4NO B601517 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine CAS No. 1305320-62-0

2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine

Cat. No.: B601517
CAS No.: 1305320-62-0
M. Wt: 365.09
InChI Key:
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Description

used in the synthesis of novel triazole compounds showing antitubercular activity.

Scientific Research Applications

Plant Growth Regulation

Studies on plant growth-regulating substances, such as 2-(2,4-Dichlorophenoxy)ethylamine, have shown their impact on higher plants. Specifically, these compounds have been observed to be metabolized in plants like peas and wheat, resulting in various growth-related effects (Nash, Smith, & Wain, 1968).

Receptor Binding Affinity

Research into the binding characteristics at sigma receptors has identified compounds structurally related to 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine as potentially significant. These compounds have demonstrated high efficacy for sigma receptors, indicating potential therapeutic applications (de Costa, Radesca, Di Paolo, & Bowen, 1992).

Advanced Oxidation Processes

In the context of wastewater treatment, the transient products formed during the mineralization of similar compounds by advanced oxidation processes have been studied. These studies are crucial for understanding the environmental impact and degradation pathways of such chemicals (Sun & Pignatello, 1993).

Synthesis of Novel Ligands

Efforts in synthesizing novel ligands based on the high-affinity sigma receptor ligand related to this compound have been made. These are aimed at exploring the structural requirements for sigma receptor binding and could lead to the development of new therapeutic agents (de Costa et al., 1994).

SPECT Imaging Agents

The potential of derivatives of this compound as SPECT imaging agents has been investigated. These agents could be used for sigma 1 and sigma 2 subtype receptor imaging in a medical context, enhancing diagnostic capabilities (He et al., 1993).

Local Anaesthetic Properties

Some aminoalkyl aryl ethers structurally related to this compound have been studied for their local anaesthetic properties. These studies are crucial for the development of new and more effective local anaesthetics (al-Saadi & Sneader, 1993).

Dynamic [2]rotaxanes Formation

Research into the formation of dynamic combinatorial libraries, including compounds similar to this compound, contributes to the understanding of molecular interactions and template-driven assembly processes. This has implications in supramolecular chemistry and the design of molecular machines (Haussmann, Khan, & Stoddart, 2007).

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl4NO/c16-9-4-5-10(14(19)6-9)15(7-20)21-8-11-12(17)2-1-3-13(11)18/h1-6,15H,7-8,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFWMFSHHWNWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN)C2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine
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2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine
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2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine
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2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine
Reactant of Route 5
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine
Reactant of Route 6
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine

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